Cas no 1880618-63-2 (3-(2-Methoxy-3-methylbutoxy)azetidine)
3-(2-Methoxy-3-methylbutoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-methoxy-3-methylbutoxy)azetidine
- EN300-1146056
- 1880618-63-2
- 3-(2-Methoxy-3-methylbutoxy)azetidine
-
- Inchi: 1S/C9H19NO2/c1-7(2)9(11-3)6-12-8-4-10-5-8/h7-10H,4-6H2,1-3H3
- InChI Key: QRCSZKLDSFHQQZ-UHFFFAOYSA-N
- SMILES: O(CC(C(C)C)OC)C1CNC1
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 30.5Ų
3-(2-Methoxy-3-methylbutoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146056-0.05g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 0.05g |
$948.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-0.1g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 0.1g |
$993.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-0.25g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 0.25g |
$1038.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-0.5g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 0.5g |
$1084.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-1g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 1g |
$1129.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-2.5g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 2.5g |
$2211.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-5g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 5g |
$3273.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-10g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 10g |
$4852.0 | 2023-08-31 | ||
| Enamine | EN300-1146056-1.0g |
3-(2-methoxy-3-methylbutoxy)azetidine |
1880618-63-2 | 1g |
$0.0 | 2023-06-09 |
3-(2-Methoxy-3-methylbutoxy)azetidine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3-(2-Methoxy-3-methylbutoxy)azetidine
Introduction to 3-(2-Methoxy-3-methylbutoxy)azetidine (CAS No. 1880618-63-2)
The compound 3-(2-Methoxy-3-methylbutoxy)azetidine (CAS No. 1880618-63-2) represents a significant advancement in the field of pharmaceutical chemistry, showcasing a unique structural motif that has garnered considerable attention for its potential biological activities. Azetidine derivatives, in particular, have been extensively studied due to their versatility in drug design, often serving as key scaffolds in the development of novel therapeutic agents.
At the core of this compound lies its bifunctional nature, characterized by the presence of both a methoxy and a methylbutoxy substituent on the azetidine ring. This structural configuration not only imparts distinct electronic and steric properties but also opens up diverse possibilities for interaction with biological targets. The azetidine ring itself is a five-membered heterocycle that mimics the piperazine scaffold, which is widely recognized for its role in many bioactive molecules.
Recent research has highlighted the importance of azetidine derivatives in medicinal chemistry, particularly in the quest for new antibiotics and anti-inflammatory agents. The flexibility of the azetidine ring allows for conformational diversity, enabling the compound to adopt multiple binding orientations when interacting with proteins or enzymes. This adaptability is crucial for achieving high affinity and selectivity, which are essential criteria for any successful drug candidate.
The 2-Methoxy-3-methylbutoxy side chain further enhances the compound's potential by introducing hydrophobic interactions and steric hindrance, factors that can significantly influence its pharmacokinetic properties. Studies have demonstrated that such modifications can improve solubility and metabolic stability, making the compound more suitable for oral administration or prolonged therapeutic use.
In the context of current pharmaceutical research, 3-(2-Methoxy-3-methylbutoxy)azetidine has been explored as a lead compound in several preclinical studies. Its structural features suggest potential applications in modulating enzyme activity, particularly those involving zinc-binding sites, which are common in many therapeutic targets. For instance, modifications to azetidine derivatives have shown promise in inhibiting enzymes such as carbonic anhydrase and proteases, both of which are implicated in various diseases.
One of the most compelling aspects of this compound is its synthetic accessibility. The presence of readily available starting materials and well-established synthetic routes allows for scalable production, which is critical for transitioning from academic research to industrial application. Furthermore, the modular nature of its structure permits easy derivatization, enabling chemists to fine-tune its properties for specific therapeutic needs.
From a computational chemistry perspective, 3-(2-Methoxy-3-methylbutoxy)azetidine has been subjected to molecular docking studies to evaluate its binding affinity to various protein targets. These simulations have provided valuable insights into how different conformations of the molecule interact with biological receptors, guiding experimental efforts toward optimizing its pharmacological profile.
The compound's potential extends beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for exploring novel drug delivery systems, such as prodrugs or liposomes, where it could be incorporated to enhance bioavailability or targeted release profiles.
As interest in heterocyclic compounds continues to grow, 3-(2-Methoxy-3-methylbutoxy)azetidine stands out as a promising candidate with multifaceted applications. Ongoing studies are focusing on elucidating its mechanism of action and evaluating its efficacy in animal models, which could pave the way for clinical trials and eventual commercialization.
The collaboration between academic researchers and pharmaceutical companies is crucial in translating laboratory findings into tangible therapeutic benefits. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship (SAR) studies, scientists are accelerating the discovery process for compounds like 3-(2-Methoxy-3-methylbutoxy)azetidine.
In conclusion,3-(2-Methoxy-3-methylbutoxy)azetidine (CAS No. 1880618-63-2) exemplifies the innovative spirit driving modern pharmaceutical research. Its unique structure, combined with promising preclinical data, positions it as a valuable asset in the quest for new treatments across multiple therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly pivotal role in shaping the future of medicine.
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